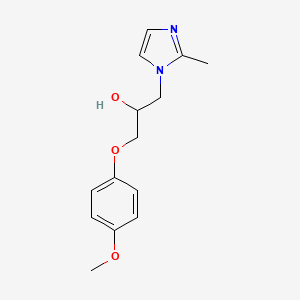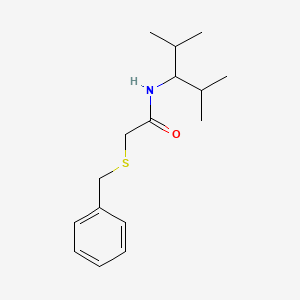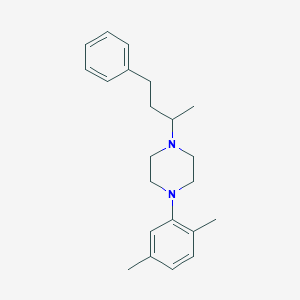
3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as BPMPD, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPMPD belongs to the class of pyrrolidinedione derivatives and has been shown to exhibit various biological activities.
作用机制
The exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that it acts on the GABAergic system by increasing the release of GABA, a neurotransmitter that inhibits neuronal activity. 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has also been shown to modulate the activity of voltage-gated sodium channels and calcium channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity and a reduction in seizure activity. 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has also been shown to reduce anxiety and produce an analgesic effect in animal models.
实验室实验的优点和局限性
3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying the GABAergic system and the mechanisms of action of other drugs. However, one limitation of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and depression. Another area of research is the development of new derivatives of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione and its effects on other neurotransmitter systems.
合成方法
The synthesis of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the condensation of 4-methoxyphenylhydrazine and 4-benzylpiperazine with ethyl acetoacetate in the presence of acetic acid and sulfuric acid. The product is then purified using column chromatography.
科学研究应用
3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has also been investigated for its potential use in the treatment of Parkinson's disease and as an antidepressant.
属性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-28-19-9-7-18(8-10-19)25-21(26)15-20(22(25)27)24-13-11-23(12-14-24)16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPUHVDSYCFKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)
![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5236156.png)

![2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid](/img/structure/B5236171.png)

![4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5236187.png)
![N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5236200.png)

![ethyl 4-{[({[4-(benzoylamino)-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]methyl}benzoate](/img/structure/B5236205.png)


![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)